molecular formula C6H6BNO4 B129752 4-Nitrophenylboronic acid CAS No. 24067-17-2

4-Nitrophenylboronic acid

Cat. No. B129752
CAS RN: 24067-17-2
M. Wt: 166.93 g/mol
InChI Key: NSFJAFZHYOAMHL-UHFFFAOYSA-N
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Description

4-Nitrophenylboronic acid is a compound that is structurally related to various halophenylboronic acids and nitrophenyl derivatives. While the provided papers do not directly discuss 4-nitrophenylboronic acid, they do provide insights into the properties and behaviors of closely related compounds, which can be extrapolated to understand 4-nitrophenylboronic acid. For instance, the co-crystallization of 4-halophenylboronic acids with pharmaceutical compounds suggests that 4-nitrophenylboronic acid may also form molecular complexes with other compounds, potentially through hydrogen bonding and weak interactions . Additionally, the synthesis of ortho-nitrophenylboronic acids indicates that functionalized nitrophenylboronic acids can be prepared with various substituents,

Scientific Research Applications

  • Sensing Applications : Boronic acids, including 4-Nitrophenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

  • Biological Labelling and Protein Manipulation : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .

  • Separation Technologies : Boronic acids are also used in separation technologies .

  • Development of Therapeutics : Boronic acids are used in the development of therapeutics .

  • Synthetic Receptors for Low Molecular Compounds : During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .

  • Electrophoresis of Glycated Molecules : Boronic acids were also used for electrophoresis of glycated molecules .

  • Suzuki-Miyaura Cross-Couplings : 4-Nitrophenylboronic Acid is used as a reagent for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings .

  • Arylation of Benzylic sp3 Carbons of Acyclic Amines : It is used in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines .

  • Diels-Alder or C-H Activation Reactions : 4-Nitrophenylboronic Acid is used in Diels-Alder or C-H activation reactions .

  • Regioselective Suzuki-Miyaura Coupling : It is used in regioselective Suzuki-Miyaura coupling .

  • Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulations : 4-Nitrophenylboronic Acid is used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulations .

  • Protection of a Diol Moiety : 4-Nitrophenylboronic Acid is used in the protection of a diol moiety .

  • Synthesis of Combretastatin Analogs : It is used in the preparation of Combretastatin analogs, which are potential antitumor agents .

  • Development of HIV Protease Inhibitors : 4-Nitrophenylboronic Acid is used in the development of Human Immunodeficiency Virus (HIV) protease inhibitors with antiviral activities against drug-resistant viruses .

  • Cyanobacterial Bloom Mitigation : It is used in the application of low dosage of H2O2 at the early stage of the cyanobacterial life cycle, which is a promising route for cyanobacterial bloom mitigation .

  • X-ray Absorption on Rhodium-Grafted Hydrotalcite Catalyst : It is used for X-ray absorption on rhodium-grafted hydrotalcite catalyst for heterogeneous 1,4-addition reaction of organoboron reagents to electron deficient olefins .

Safety And Hazards

4-Nitrophenylboronic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Relevant Papers One relevant paper discusses nanoparticles stabilized with nitrophenylboronic acid compositions . Another paper discusses boronic acids and their derivatives in medicinal chemistry, including synthesis and biological applications .

properties

IUPAC Name

(4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFJAFZHYOAMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378549
Record name 4-Nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenylboronic acid

CAS RN

24067-17-2
Record name 4-Nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenylboronic acid
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Synthesis routes and methods

Procedure details

The literature on this subject describes attempts to introduce the amino group into phenylboronic acid by nitrating the boronic acid and reducing the nitro group introduced. This provides an isomer mixture which, depending on the reaction conditions, consists mainly of ortho- or of meta-nitrophenylboronic acid (in each case 60–70% yield); para-nitrophenylboronic acid could only be obtained as a by-product in very small amounts, but could not be fully characterized. Ortho- and meta-aminophenylboronic acids were prepared in moderate yields by reducing the nitro compounds, either with iron(II) salts or hydrogen over platinum, and isolated as the carboxanilides (Seaman and Johnson, J. Am. Chem. Soc. 1931, 53, 713). In the nitration, a certain fraction of nitrobenzene and boric acid was always obtained, even though operation was effected at low temperatures (down to −30° C., see below). In the subsequent publication (Bean and Johnson, J. Am. Chem. Soc. 1932, 54, 4415), this loss of the boron group was even described as an exclusive reaction in the nitration of 4-methoxyphenylboronic acid. Here too, later functionalization of phenylboronic acids in the para-position failed completely. The sensitivity of the boron-carbon bond in aromatics toward electrophiles was demonstrated by Kuivila and Hendrickson (J. Am. Chem. Soc. 1952, 74, 5068) by brominolysis of phenylboronic acids. It was found that electron-deficient phenylboronic acids were more stable than electron-rich phenylboronic acids, which was later utilized to synthesize some boronic acids having electron-withdrawing substituents (Torssell, Meyer, Zacharias, Ark. Kemi 1957, 10, 35, 497). The same publication also describes the preparation of a 4-amino-3-nitrophenylboronic acid in a multistage sequence starting from tolylboronic acid. In this synthesis, tolylboronic acid was nitrated at low temperature (−40° C.), the methyl group was oxidized to the acid, an azide was introduced via the acid chloride, the former was decomposed by Curtius reaction to give the acetylamino group and this was hydrolyzed (14% overall yield).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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